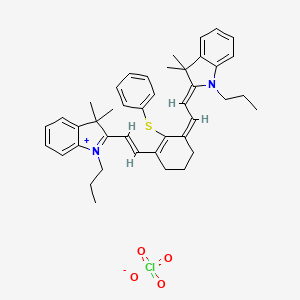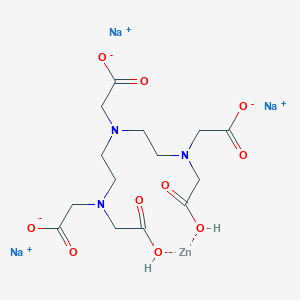
a-CGRP (29-37) (canine, mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-CGRP (29-37) is a peptide molecule that is derived from the calcitonin gene-related peptide (CGRP) family. It is a neuropeptide that is found in the central and peripheral nervous system of mammals. The peptide has been extensively studied for its role in various physiological and pathological conditions.
Mechanism of Action
A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) exerts its effects through binding to the CGRP receptor, which is a G protein-coupled receptor. The binding of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) to the receptor leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, which ultimately leads to the physiological effects of the peptide.
Biochemical and Physiological Effects:
a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to have potent vasodilatory effects, which can reduce blood pressure in animal models. The peptide also has anti-inflammatory effects and can reduce cytokine production in animal models of inflammation. In addition, a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to reduce pain sensitivity in animal models of pain.
Advantages and Limitations for Lab Experiments
The advantages of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) in lab experiments include its potency and specificity for the CGRP receptor, which allows for selective targeting of this receptor. However, a limitation of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) is its short half-life, which can limit its effectiveness in in vivo experiments.
Future Directions
For research on a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) include the development of more stable analogs of the peptide, the investigation of its role in other physiological and pathological conditions, and the development of novel therapeutic agents based on its mechanism of action. Additionally, further studies are needed to elucidate the signaling pathways activated by a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) and their downstream effects.
Synthesis Methods
The synthesis of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used to synthesize a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) with high purity and yield.
Scientific Research Applications
A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been extensively studied for its role in various physiological and pathological conditions, including migraine, cardiovascular disease, and inflammation. The peptide has been shown to have potent vasodilatory effects and can reduce blood pressure in animal models. It has also been shown to inhibit inflammatory cytokine production and reduce pain sensitivity in animal models of inflammation and pain.
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGRKKSNRTOED-NOBMLAFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N11O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

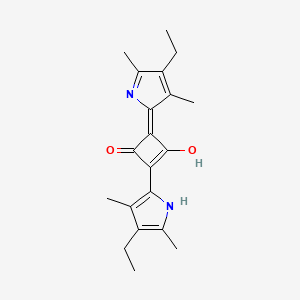
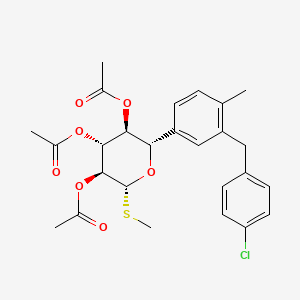
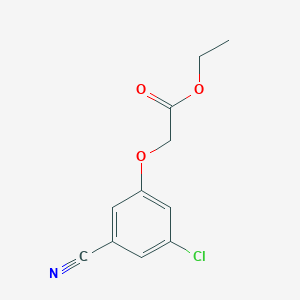

![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
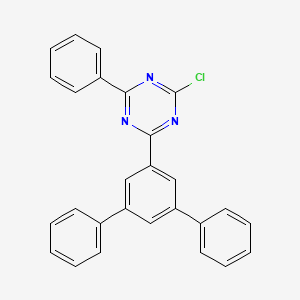

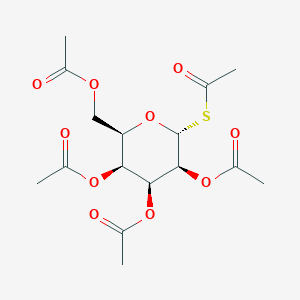
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
